molecular formula C25H29N7O3 B15045025 4-{5-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B15045025
M. Wt: 475.5 g/mol
InChI Key: OKMURKKSSNWQSV-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a triazine ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazine and furan intermediates. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and piperidine. The furan ring is often synthesized via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor. The final step involves the coupling of these intermediates with benzoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazine ring is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes or signaling pathways. The furan ring may contribute to the compound’s ability to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine ring structure but lacks the furan and benzoic acid moieties.

    FURAN-2-YL BENZOIC ACID: Contains the furan and benzoic acid moieties but lacks the triazine ring.

Uniqueness

4-{5-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}BENZOIC ACID is unique due to the combination of its triazine, furan, and benzoic acid components, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

4-[5-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H29N7O3/c33-22(34)19-9-7-18(8-10-19)21-12-11-20(35-21)17-26-30-23-27-24(31-13-3-1-4-14-31)29-25(28-23)32-15-5-2-6-16-32/h7-12,17H,1-6,13-16H2,(H,33,34)(H,27,28,29,30)/b26-17+

InChI Key

OKMURKKSSNWQSV-YZSQISJMSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.